Rebaudioside J

Natural Product Chemistry Bioproduction Supply Chain

Rebaudioside J is a minor diterpene glycoside naturally occurring in Stevia rebaudiana , belonging to the steviol glycoside class of high-intensity, non-nutritive sweeteners. It is characterized by a complex molecular structure consisting of a steviol backbone glycosylated with multiple glucose and rhamnose units, resulting in a molecular weight of approximately 1113.15 g/mol (C₅₀H₈₀O₂₇) and a CAS registry number of 1313049-59-0.

Molecular Formula C50H80O27
Molecular Weight 1113.2 g/mol
Cat. No. B10817741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside J
Molecular FormulaC50H80O27
Molecular Weight1113.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)O)O)O)O
InChIInChI=1S/C50H80O27/c1-18-12-49-10-6-24-47(3,8-5-9-48(24,4)46(67)76-44-39(34(63)29(58)22(15-53)71-44)74-41-35(64)31(60)26(55)19(2)68-41)25(49)7-11-50(18,17-49)77-45-40(75-43-37(66)33(62)28(57)21(14-52)70-43)38(30(59)23(16-54)72-45)73-42-36(65)32(61)27(56)20(13-51)69-42/h19-45,51-66H,1,5-17H2,2-4H3/t19-,20+,21+,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1
InChIKeyHINSNOJRHFIMKB-DJDMUFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Rebaudioside J: High-Purity Steviol Glycoside Specifications and Analytical Data for Procurement


Rebaudioside J is a minor diterpene glycoside naturally occurring in Stevia rebaudiana [1], belonging to the steviol glycoside class of high-intensity, non-nutritive sweeteners. It is characterized by a complex molecular structure consisting of a steviol backbone glycosylated with multiple glucose and rhamnose units, resulting in a molecular weight of approximately 1113.15 g/mol (C₅₀H₈₀O₂₇) and a CAS registry number of 1313049-59-0 . Due to its extremely low natural abundance (<0.5% of total leaf steviol glycosides) [2], high-purity material is primarily accessed through specialized biosynthetic or enzymatic manufacturing routes for research and industrial evaluation.

Why Rebaudioside J Cannot Be Directly Substituted by Other Steviol Glycosides in Formulation


In-class substitution among steviol glycosides is not scientifically justifiable due to the unpredictable and non-linear relationship between subtle structural variations and resulting functional properties [1]. Even minor differences in glycosylation patterns—such as the presence of a rhamnose moiety at the C-19 position in Rebaudioside J, absent in the abundant Rebaudioside A [2]—can dramatically alter aqueous solubility, sweetness onset/lingering characteristics, and bitterness mitigation capacity. Generic substitution without quantitative comparative data on these specific dimensions risks formulation failure, inconsistent sensory profiles, and unanticipated stability or processing challenges in the final application.

Quantitative Evidence for Rebaudioside J Differentiation Against Key Comparators


Natural Abundance Constraint: Rebaudioside J (<0.5%) vs. Rebaudioside A (3.8%) in Stevia Leaf

Rebaudioside J is a trace constituent in Stevia rebaudiana leaves, representing less than 0.5% by weight of the total steviol glycoside pool, whereas the primary sweetener Rebaudioside A constitutes approximately 3.8% [1]. This >7.6-fold lower natural abundance directly necessitates the use of advanced biotechnological production methods (e.g., enzymatic bioconversion) to generate research or commercial quantities of high-purity Rebaudioside J, in contrast to the more readily available Rebaudioside A [2].

Natural Product Chemistry Bioproduction Supply Chain

Sweetness Threshold Potency: Rebaudioside J (40 ppm) vs. Sucrose (1.5% w/v) in Aqueous Solution

In aqueous solution, a concentration of 40 ppm Rebaudioside J provides a perceived sweetness intensity that is less than that of a 1.5% (w/v) sucrose solution [1]. This provides a concrete, albeit partial, benchmark for its relative potency. For context, Rebaudioside A is commonly cited as having a relative sweetness of 200-450 times that of sucrose, and Rebaudioside M as 230-450 times, though direct, normalized comparisons of sweetness potency are not available in the primary literature [2].

Sensory Science Sweetener Potency Taste Threshold

Purity Specification: Rebaudioside J (HPLC ≥98%) vs. Generic Stevia Extracts

Commercially available research-grade Rebaudioside J is routinely supplied with a purity specification of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC) . This level of single-component purity is a critical differentiator from crude or partially purified stevia extracts, which contain complex, variable mixtures of stevioside, Rebaudioside A, and numerous other glycosides. The high purity is essential for generating reproducible data in taste modulation studies or analytical method development, free from the confounding effects of other steviol glycosides present in extracts [1].

Analytical Chemistry Quality Control HPLC

Solubility Profile: Rebaudioside J in DMSO vs. Inherent Water Solubility Challenges of Rebaudioside M and D

Rebaudioside J exhibits practical solubility in dimethyl sulfoxide (DMSO) for the preparation of stock solutions for research applications . This contrasts with the well-documented, extremely low aqueous solubility of high-value minor steviol glycosides like Rebaudioside M (approximately 0.1% w/w at 25°C) and Rebaudioside D (<0.05% w/w) [1]. While the aqueous solubility of Rebaudioside J is not directly reported, the specified DMSO solubility provides a known, workable solvent system for in vitro and analytical studies, differentiating its handling from the significant aqueous formulation hurdles associated with Reb M and Reb D [1].

Formulation Solubility Physical Chemistry

Biosynthetic Route Specificity: Rebaudioside J Production from Rebaudioside A via Rhamnosyltransferases

A defined biosynthetic pathway has been established for Rebaudioside J, wherein it is produced from the abundant steviol glycoside Rebaudioside A as a substrate, catalyzed by specific 1,2-rhamnosyltransferase (RhaT) enzymes [1]. This enzymatic bioconversion is a key differentiator from direct plant extraction and from the biosynthetic routes of other steviol glycosides. For instance, Rebaudioside M production often relies on glucosylation steps. The specific requirement for rhamnosylation highlights a unique structural and biochemical niche for Rebaudioside J production [2].

Biotechnology Enzymatic Bioconversion Process Chemistry

Application Scenarios for Rebaudioside J Based on Differentiated Evidence


Analytical Standard for HPLC Method Development and Validation

Given its high commercial purity (HPLC ≥98% ) and defined structure, Rebaudioside J serves as an excellent reference standard for the development and validation of HPLC methods aimed at quantifying this specific minor glycoside in complex stevia extracts or bioconversion reaction mixtures. Its elution profile can be used as a marker for identifying and quantifying this trace component, which is otherwise difficult to resolve in crude plant extracts [1].

Structure-Function Studies on Bitterness Mitigation in Sweetener Blends

As a minor steviol glycoside with a distinct structural feature—a rhamnose unit at the C-19 position —Rebaudioside J is a key compound for investigating the molecular basis of bitterness mitigation and sweetness synergy. While direct quantitative sensory data is limited, its structural uniqueness makes it a valuable tool for studying how specific glycosylation patterns modulate the undesirable aftertastes associated with major sweeteners like Rebaudioside A and stevioside [1].

Enzymatic Bioconversion Process Development and Monitoring

The established biosynthetic route for Rebaudioside J—using Rebaudioside A as a substrate and specific rhamnosyltransferases —positions it as a target for developing and optimizing novel enzymatic bioconversion processes. Its production serves as a model system for engineering glycosyltransferase specificity and for creating high-purity, single-component steviol glycosides that circumvent the natural abundance constraints of plant extraction [1].

Sweetener Formulation Explorations Requiring Defined Single-Component Inputs

In contrast to multi-component stevia extracts, high-purity Rebaudioside J enables controlled, systematic formulation studies. Researchers can use it to isolate its specific contribution to taste and stability in a beverage or food matrix, free from the confounding effects of other steviol glycosides. This is particularly valuable when investigating its potential as a sweetness modulator or enhancer, as noted in some vendor descriptions [1], though robust sensory data are needed to confirm these claims.

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